![molecular formula C9H14ClNO2 B2529568 2-环丙基-2-氮杂双环[2.1.1]己烷-1-羧酸盐酸盐 CAS No. 2219379-52-7](/img/structure/B2529568.png)

2-环丙基-2-氮杂双环[2.1.1]己烷-1-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

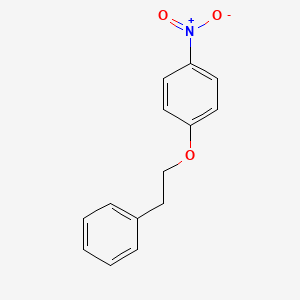

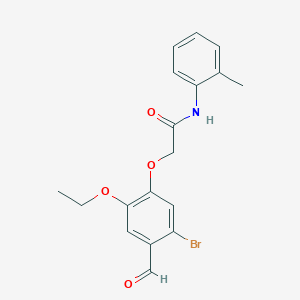

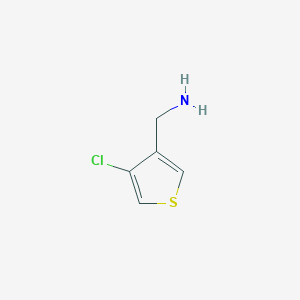

The compound "2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride" is a derivative of the 2-azabicyclo[2.1.1]hexane ring system, which has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The structure of this compound includes a cyclopropyl group and a carboxylic acid function, which are important for its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of 2-azabicyclo[2.1.1]hexane derivatives has been explored through different synthetic routes. One efficient synthesis starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which is prepared using a photochemical method. A key step involves the stereoselective electrophilic addition of phenylselenyl bromide, followed by ring closure to afford the 2-azabicyclohexane compound with a satisfying overall yield . Another approach for synthesizing 2-azabicyclo[2.1.1]hexane hydrochloride involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the bicyclic ring system .

Molecular Structure Analysis

The molecular structure of 2-azabicyclo[2.1.1]hexane derivatives is characterized by the presence of a three-membered cyclopropane ring fused to a five-membered nitrogen-containing ring. This unique bicyclic structure imparts a significant strain on the molecule, which can influence its reactivity. The presence of substituents such as the cyclopropyl group and the carboxylic acid moiety in the compound of interest can further affect the molecular conformation and reactivity .

Chemical Reactions Analysis

The reactivity of 2-azabicyclo[2.1.1]hexane derivatives is influenced by the ring strain and the functional groups present. These compounds can undergo various chemical transformations, including nucleophilic substitutions and cycloadditions. For instance, the carboxylic acid derivative can be transformed into hydroxy and amino derivatives through displacement reactions . Additionally, the strained bicyclic system can be a precursor to other types of nitrogen-containing heterocycles through ring-opening or expansion reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azabicyclo[2.1.1]hexane derivatives are dictated by their strained bicyclic structure and functional groups. These compounds typically exhibit high reactivity due to ring strain, which can be leveraged in synthetic applications. The presence of a carboxylic acid group in the compound of interest introduces acidity and the potential for salt formation, as seen in the hydrochloride salt form. The cyclopropyl group can also influence the lipophilicity and steric profile of the molecule, which are important parameters in drug design .

科学研究应用

合成和化学性质

2-氮杂双环[2.1.1]己烷作为有机合成中的关键中间体,由于其独特的结构特征,为构建复杂的分子结构提供了途径。Liao 等人 (2016) 开发了一种分批多克合成 2-氮杂双环-[2.1.1]己烷盐酸盐的方法,展示了其大规模合成潜力,共获得了 195 克的材料。这种制备突出了该化合物在合成化学中的用途,特别是在通过分子内取代反应构建双环系统方面 (Liao 等人,2016)。

不对称合成中的应用

该化合物的应用扩展到不对称合成,其中其双环结构被用于制备对映体纯净的分子。Wolan 等人 (2011) 提出了一种从 2-氮杂双环[3.1.0]己烷体系的氮原子上去除苄基保护基团的方法。他们的工作强调了该化合物在不对称合成中的多功能性,能够获得二级双环环丙基胺,为进一步功能化做好准备 (Wolan 等人,2011)。

对药物化学的贡献

在药物化学领域,2-氮杂双环[2.1.1]己烷衍生物作为药物开发的支架显示出前景。例如,它们已被用作核苷构件的构象锁定类似物和生物活性化合物中的核心结构,展示了它们在设计新治疗剂方面的潜力 (Jimeno 等人,2011)。

安全和危害

属性

IUPAC Name |

2-cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c11-8(12)9-3-6(4-9)5-10(9)7-1-2-7;/h6-7H,1-5H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBWTCUGWMMDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3CC2(C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)

![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)